molecular formula C7H11BrF2O B6232967 4-(bromomethyl)-4-(difluoromethyl)oxane CAS No. 2751610-84-9

4-(bromomethyl)-4-(difluoromethyl)oxane

Cat. No.: B6232967
CAS No.: 2751610-84-9
M. Wt: 229.1
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Description

4-(Bromomethyl)-4-(difluoromethyl)oxane is a substituted oxane derivative featuring both bromomethyl (-CH2Br) and difluoromethyl (-CF2H) groups at the 4-position of the tetrahydropyran (oxane) ring.

Properties

CAS No.

2751610-84-9

Molecular Formula

C7H11BrF2O

Molecular Weight

229.1

Purity

95

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Table 1: Key Properties of 4-(Bromomethyl)-4-(Difluoromethyl)Oxane and Analogs

Compound Name Molecular Formula Molecular Weight Substituents (4-position) CAS Number Key Properties/Applications
This compound C7H11BrF2O 237.07 (calc.) Bromomethyl, difluoromethyl Not available Hypothesized: High electrophilicity, potential use in fluorinated drug intermediates
4-(Bromomethyl)-4-methyloxane C7H13BrO 193.08 Bromomethyl, methyl CID 64985111 Moderate polarity; used in alkylation studies
4-Bromo-4-(bromomethyl)oxane C6H10Br2O 257.95 Bromomethyl, bromine 79862-93-4 Dual halogenation site; high reactivity in cross-coupling reactions
4-(Bromomethyl)-2,2-dimethyloxane C8H15BrO 207.11 Bromomethyl, 2,2-dimethyl 1050494-70-6 Steric hindrance reduces reactivity; stable in storage
4-[4-(Bromomethyl)phenyl]oxane C12H15BrO 255.16 Bromomethyl, phenyl 2953070-52-3 Aromatic substitution; used in polymer precursors

Reactivity and Functional Group Impact

  • Bromomethyl vs. Methyl : The bromine atom in 4-(bromomethyl)-4-methyloxane enhances electrophilicity, enabling nucleophilic substitution (e.g., SN2 reactions), whereas the methyl group in analogs like 4-methyloxane lacks such reactivity.
  • Difluoromethyl vs. Trifluoromethyl : Difluoromethyl (-CF2H) offers partial fluorination, balancing hydrophobicity and metabolic stability compared to trifluoromethyl (-CF3) groups, which are more electronegative and resistant to oxidation .
  • Dual Halogenation : 4-Bromo-4-(bromomethyl)oxane exhibits dual reactivity sites, facilitating sequential functionalization in synthesis, though its higher molecular weight (257.95 vs. 237.07 for the difluoromethyl analog) may reduce solubility.

Physicochemical Properties

  • Polarity : The difluoromethyl group increases polarity compared to methyl but less than trifluoromethyl, affecting solubility in polar aprotic solvents (e.g., DMF or acetonitrile).
  • Thermal Stability : Fluorinated analogs generally exhibit higher thermal stability. For example, 4,4-difluoro-1-methylcyclohexane decomposes at >200°C, suggesting similar resilience in the difluoromethyl-oxane derivative.

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